Methyl 2-(5-methoxy-1-(phenylsulfonyl)-1H-indol-2-yl)-2-oxoacetate
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Overview
Description
Moxaverine is an organic compound with the chemical formula C20H21NO2 . It is known for its vasodilatory properties and is classified as a phosphodiesterase inhibitor. Moxaverine has been used in therapy to improve blood flow, particularly in ocular conditions such as age-related macular degeneration and primary open-angle glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Moxaverine involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline.
Reaction Conditions: The reaction typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound. Specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields.
Industrial Production Methods: In industrial settings, the production of Moxaverine is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The process involves:
Raw Material Preparation: High-purity starting materials are prepared.
Reaction Optimization: Reaction conditions are carefully controlled to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Moxaverine undergoes several types of chemical reactions, including:
Oxidation: Moxaverine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Moxaverine into its reduced forms.
Substitution: Moxaverine can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of Moxaverine.
Scientific Research Applications
Moxaverine has a wide range of scientific research applications, including:
Chemistry: Moxaverine is used as a model compound in studies of phosphodiesterase inhibition and vasodilation.
Biology: Research on Moxaverine’s effects on cellular processes, such as blood flow regulation and red blood cell rheology, is ongoing.
Industry: Moxaverine’s vasodilatory properties make it a candidate for use in formulations aimed at improving blood flow in various industrial applications.
Mechanism of Action
Moxaverine exerts its effects by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells and vasodilation. The molecular targets include phosphodiesterase enzymes, and the pathways involved are related to cAMP signaling .
Comparison with Similar Compounds
Moxaverine is similar to other phosphodiesterase inhibitors, such as papaverine and sildenafil. it is unique in its specific chemical structure and its targeted effects on ocular blood flow. Similar compounds include:
Papaverine: Another phosphodiesterase inhibitor with vasodilatory properties.
Sildenafil: Known for its use in treating erectile dysfunction, sildenafil also inhibits phosphodiesterase enzymes.
Theophylline: A bronchodilator that also acts as a phosphodiesterase inhibitor.
Moxaverine’s uniqueness lies in its specific application in improving ocular blood flow and its distinct chemical structure .
Biological Activity
Methyl 2-(5-methoxy-1-(phenylsulfonyl)-1H-indol-2-yl)-2-oxoacetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological properties, including case studies and experimental findings.
Chemical Structure
The compound has the molecular formula C24H25NO7S and features an indole ring system with a methoxy group and a phenylsulfonyl moiety. The structural configuration is crucial for its biological activity, as it influences interactions with biological targets.
Antimicrobial Activity
Indole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Related Indole Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Indolylquinazolinone 3k | 0.98 | MRSA |
Indolylquinazolinone 3b | 3.90 | Staphylococcus aureus |
Indolylquinazolinone 3d | 7.80 | Candida albicans |
The minimum inhibitory concentration (MIC) values indicate the potency of these compounds against specific pathogens, highlighting the potential of this compound in antimicrobial applications.
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. The presence of methoxy groups enhances their reactivity and bioactivity. Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung) | TBD |
Indolylquinazolinone 3g | HeLa (Cervical) | TBD |
Indolylquinazolinone 3e | MCF7 (Breast) | TBD |
The IC50 values reflect the concentration required to inhibit cell growth by 50%, which is critical for evaluating the efficacy of potential anticancer agents.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that indole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with Biofilm Formation : The ability to disrupt biofilm formation in bacteria is another potential mechanism, enhancing the efficacy of antimicrobial treatments.
Case Studies
Recent studies have highlighted the effectiveness of indole derivatives in clinical settings:
- A study on a related compound demonstrated significant antibacterial activity against MRSA, with an MIC value indicating strong potential for therapeutic use.
- Another investigation into the cytotoxic effects on A549 lung cancer cells revealed promising results, suggesting that modifications in the indole structure could enhance anticancer potency.
Properties
IUPAC Name |
methyl 2-[1-(benzenesulfonyl)-5-methoxyindol-2-yl]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S/c1-24-13-8-9-15-12(10-13)11-16(17(20)18(21)25-2)19(15)26(22,23)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYLKWOYEUIMAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=C2)C(=O)C(=O)OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559627 |
Source
|
Record name | Methyl [1-(benzenesulfonyl)-5-methoxy-1H-indol-2-yl](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121268-84-6 |
Source
|
Record name | Methyl [1-(benzenesulfonyl)-5-methoxy-1H-indol-2-yl](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.